![molecular formula C11H8O5S B2979887 4-(5-Formylfuran-2-yl)benzenesulfonic acid CAS No. 68502-11-4](/img/structure/B2979887.png)
4-(5-Formylfuran-2-yl)benzenesulfonic acid
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Description
4-(5-Formylfuran-2-yl)benzenesulfonic acid is an organic compound with the molecular formula C11H8O5S . It has an average mass of 252.243 Da and a monoisotopic mass of 252.009247 Da . It is also known by its IUPAC name, 4-(5-Formyl-2-furyl)benzenesulfonic acid .
Molecular Structure Analysis
The molecular structure of 4-(5-Formylfuran-2-yl)benzenesulfonic acid comprises of 11 carbon atoms, 8 hydrogen atoms, 5 oxygen atoms, and 1 sulfur atom . Unfortunately, the specific 3D structure or other detailed structural information is not available in the searched resources.Scientific Research Applications
- Application : 5-Formyl-2-furanylboronic acid serves as a reactant in Suzuki coupling reactions. Researchers use it to synthesize diverse organic molecules, including stable dye-sensitized solar cells .
- Application : Scientists utilize this compound in the synthesis of biologically active molecules. For instance, it has been employed in the development of HIF-1 inhibitors, which target hypoxia-inducible factor-1 (HIF-1) involved in cancer and other diseases .
- Application : Researchers have explored disalicylic acid-furanyl derivatives containing this compound as potential inhibitors of ephrin binding .
- Application : 5-Formyl-2-furanylboronic acid has been investigated as a component in the synthesis of HIV-1 integrase inhibitors .
- Application : Researchers explore derivatives of this compound as potential EGFR inhibitors, which could have implications in cancer therapy .
- Application : 5-Formyl-2-furanylboronic acid serves as a bifunctional reagent in the synthesis of π-extended heteroarylfuran systems. These systems find applications in organic electronics and photovoltaics .
Suzuki Coupling Reactions
Heteroarylation for Drug Development
Inhibitors of Ephrin Binding
HIV-1 Integrase Inhibitors
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Extended Heteroarylfuran Systems
properties
IUPAC Name |
4-(5-formylfuran-2-yl)benzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5S/c12-7-9-3-6-11(16-9)8-1-4-10(5-2-8)17(13,14)15/h1-7H,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJZJDRDSDDLRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=O)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Formylfuran-2-yl)benzenesulfonic acid |
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